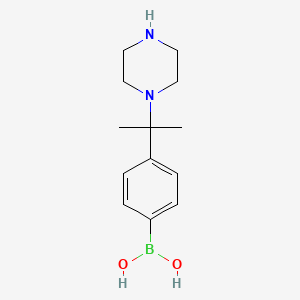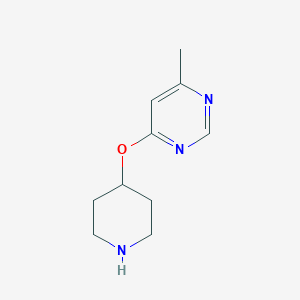
4-Methyl-6-(piperidin-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperidin-4-yloxy group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 4-methylpyrimidine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidin-4-ol, followed by nucleophilic substitution at the 6-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-6-(piperidin-4-yloxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(piperidin-4-yloxy)pyrimidine
- 4-Methyl-6-(piperidin-4-yloxy)pyridine
- 4-Methyl-6-(piperidin-4-yloxy)quinoline
Uniqueness
4-Methyl-6-(piperidin-4-yloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidin-4-yloxy group makes it a versatile scaffold for drug design and development, offering potential advantages in terms of selectivity and potency compared to other similar compounds.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
4-methyl-6-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
CQGDCQIOMQGWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
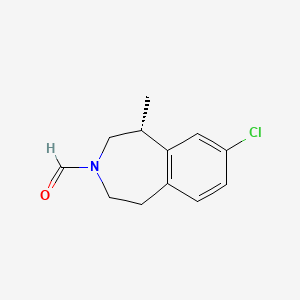
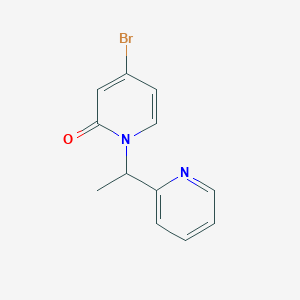
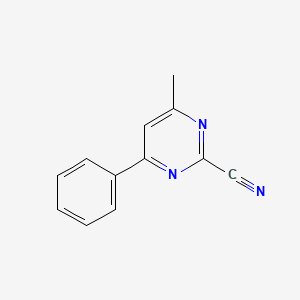
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
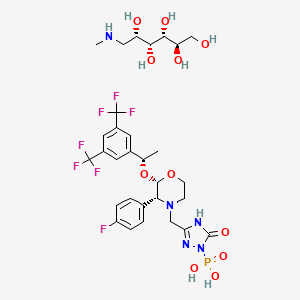
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
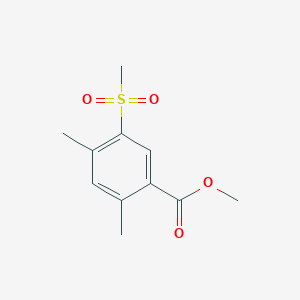

![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
